molecular formula C7H9NOS B13590371 4-(1,3-Thiazol-4-yl)butan-2-one

4-(1,3-Thiazol-4-yl)butan-2-one

Cat. No.: B13590371
M. Wt: 155.22 g/mol
InChI Key: SBVUMYILYOWLNQ-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-4-yl)butan-2-one is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-4-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This three-component reaction yields substituted thiazole derivatives in good yield. Another method involves the Horner-Wadsworth-Emmons condensation, which is advantageous over classical Claisen-Schmidt condensation and Wittig reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-4-yl)butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, thiazole-containing compounds can inhibit enzymes like topoisomerase II, resulting in DNA double-strand breaks and cell death . These interactions are crucial for the compound’s potential therapeutic applications.

Comparison with Similar Compounds

4-(1,3-Thiazol-4-yl)butan-2-one can be compared with other thiazole-containing compounds, such as:

Compared to these compounds, this compound is unique due to its specific structure and potential applications in various fields. Its versatility and reactivity make it a valuable compound for further research and development.

Biological Activity

4-(1,3-Thiazol-4-yl)butan-2-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Molecular Formula : C7_7H9_9N1_1O1_1S1_1
Molecular Weight : 157.24 g/mol
Structure : The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its hydroxyl group contributes to its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzymes and Receptors : The compound can modulate the activity of specific enzymes and receptors, influencing biochemical pathways related to inflammation and cell proliferation.
  • Pathways Affected : It has been shown to impact pathways associated with microbial growth and inflammatory responses, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown promising results in various cancer cell lines:

Cell LineIC50 (µM)Reference
Caco-2 (colon carcinoma)31.9
A549 (lung carcinoma)>100
MCF-7 (breast carcinoma)27.2

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound has shown anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in vitro:

  • Cytokines Measured : IL-6, TNF-alpha
  • Reduction Percentage : Up to 50% at concentrations of 10 µM in LPS-stimulated macrophages .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of thiazole derivatives revealed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
  • Anticancer Mechanism Investigation : Another research focused on the compound's mechanism against Caco-2 cells showed that it induced apoptosis through caspase activation and mitochondrial dysfunction. This study provided insights into its potential role in cancer therapy .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

4-(1,3-thiazol-4-yl)butan-2-one

InChI

InChI=1S/C7H9NOS/c1-6(9)2-3-7-4-10-5-8-7/h4-5H,2-3H2,1H3

InChI Key

SBVUMYILYOWLNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CSC=N1

Origin of Product

United States

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